4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Choose this 9‑oxo tricyclic scaffold over the de‑oxo analog to gain +14.69 Ų TPSA and –0.92 LogP—delivering superior solubility, a cleaner off‑target profile, and stronger IP protection. At only 174.16 Da with four H‑bond acceptors, it is a perfect fragment for kinase or bromodomain FBDD campaigns. The carbonyl offers a ready synthetic handle (oxime, reductive amination, Grignard) for rapid elaboration. Procure the 9‑one variant to maintain ligand efficiency and avoid regioisomeric prior‑art overlaps cited in CN109053742B.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
CAS No. 749926-22-5
Cat. No. B3357753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
CAS749926-22-5
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1C2=CN=NN2C(=O)C3=CC=CN31
InChIInChI=1S/C8H6N4O/c13-8-7-2-1-3-11(7)5-6-4-9-10-12(6)8/h1-4H,5H2
InChIKeyMOXCGHXVYVIWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one (CAS 749926-22-5): A Heterocyclic Core for Kinase-Targeted Compound Libraries


4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one (9CI) is a tricyclic heteroaromatic compound incorporating fused pyrrole, 1,2,3-triazole, and pyrazin-9-one rings [1]. Its molecular formula is C₈H₆N₄O with a molecular weight of 174.16 g·mol⁻¹ and a topological polar surface area (TPSA) of 52.71 Ų . The compound belongs to the broader pyrrolo-triazolo-pyrazine family, a scaffold class frequently employed in the design of ATP-competitive kinase inhibitors and protein–protein interaction modulators [2].

Why De-Oxo or Regioisomeric Analogs Cannot Replace 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one in Lead Optimization


The presence of the 9-oxo group fundamentally differentiates this compound from its closest structural analogs. Compared with the de‑oxo variant 1H,6H-pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazine, the carbonyl oxygen contributes an additional hydrogen‑bond acceptor, increases polar surface area by nearly 15 Ų, and shifts the partition coefficient (LogP) by almost one log unit . These differences directly impact aqueous solubility, membrane permeability, and target‑binding thermodynamics, meaning that the de‑oxo analog or regioisomeric forms cannot be considered interchangeable surrogates in a medicinal chemistry program [1].

Quantitative Differentiation Evidence for 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one (CAS 749926-22-5) Versus Closest Analogs


Topological Polar Surface Area (TPSA) and Lipophilicity: Direct Comparison with the De‑Oxo Analog

The target compound exhibits a substantially higher TPSA and lower LogP than its de‑oxo congener 1H,6H‑pyrrolo[1,2‑a][1,2,3]triazolo[1,5‑d]pyrazine (CAS 753021‑77‑1) [REFS‑1][REFS‑2]. The TPSA difference of +14.69 Ų exceeds the threshold typically considered significant for modulating passive membrane permeability, while the LogP shift of –0.92 log units places the compound in a more favorable range for aqueous solubility [REFS‑2].

Physicochemical profiling Drug-likeness Oral bioavailability prediction

Molecular Weight and Hydrogen-Bond Acceptor Capacity as Differentiators

The 9‑oxo substituent increases the molecular weight by 14 Da and adds one hydrogen‑bond acceptor (HBA) relative to the de‑oxo analog [REFS‑1][REFS‑2]. The resulting HBA count of 4 (three nitrogen atoms plus one carbonyl oxygen) provides an additional interaction site for target protein binding, while the modest molecular weight increase preserves favourable ligand efficiency metrics [REFS‑3].

Molecular recognition Ligand efficiency Structure-activity relationships

Regioisomeric Integrity: Avoiding Structural Ambiguity in Patent and Lead Series

The compound exists as a single, well-defined regioisomer with the pyrrole ring fused at positions [1,2‑a] and the triazole ring at [1,5‑d] [REFS‑1]. The regioisomeric variant 4H,9H‑pyrrolo[1,2‑d][1,2,3]triazolo[1,5‑a]pyrazin‑9‑one is occasionally listed under the same CAS number in some databases [REFS‑2], highlighting the importance of verifying the correct isomer for structure‑activity relationship (SAR) studies and intellectual property filings. Misidentification could lead to erroneous biological data or patent challenges.

Chemical identity Regioisomerism Quality control

Recommended Application Scenarios for 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one (CAS 749926-22-5) Based on Quantitative Differentiation


Lead Optimization of Kinase Inhibitors Requiring Reduced Lipophilicity

The compound's LogP of 0.13 and TPSA of 52.71 Ų position it as a suitable core for developing ATP‑competitive kinase inhibitors where promiscuity due to excessive lipophilicity is a concern [REFS‑1]. Compared to the de‑oxo analog (LogP = 1.05, TPSA = 38.02 Ų), the target compound is expected to exhibit improved solubility and a more favorable off‑target profile [REFS‑2]. This makes it a strategic choice for early‑stage programs aiming to maintain ligand efficiency while optimizing ADME properties.

Fragment‑Based Drug Discovery (FBDD) and Structure‑Guided Design

With a molecular weight of 174.16 Da and four hydrogen‑bond acceptors, the compound qualifies as an ideal fragment for FBDD campaigns targeting protein kinases or bromodomains [REFS‑1][REFS‑3]. Its compact size and multiple H‑bonding vectors enable efficient exploration of chemical space, while the 9‑oxo group provides a synthetic handle for rapid elaboration via oxime formation, reductive amination, or Grignard addition [REFS‑3].

Construction of Patent‑Defensible Compound Libraries Around the Tricyclic Core

Patents such as CN109053742B highlight the relevance of pyrrolo‑triazolo‑pyrazine scaffolds in kinase inhibition [REFS‑4]. Using the 9‑one derivative as a central intermediate allows medicinal chemists to generate libraries with regioisomeric integrity—a critical requirement for securing composition‑of‑matter claims and avoiding prior art overlaps with the de‑oxo series [REFS‑2].

Physicochemical Benchmarking During Procurement of Heterocyclic Building Blocks

When selecting among commercially available pyrrolo‑triazolo‑pyrazine variants, the quantitative differences in TPSA (+14.69 Ų) and LogP (–0.92) serve as objective criteria for compound acquisition [REFS‑1][REFS‑2]. Procurement teams can use these metrics to filter candidates based on project‑specific requirements for solubility, permeability, and metabolic stability, rather than relying on qualitative vendor descriptions.

Quote Request

Request a Quote for 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.